Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride

Synthetic Chemistry Medicinal Chemistry Scaffold Design

Researchers often face stereochemical complexity when using chiral pyrrolidine building blocks, complicating SAR studies and fragment library design. This 3,3-geminal diester hydrochloride eliminates that problem with its quaternary carbon center-no stereoisomers, no diastereomeric mixtures. Key advantages: • Achiral scaffold streamlines hit identification in HTS campaigns by removing chiral confounding factors. • Hydrochloride salt ensures exact stoichiometric control, consistent aqueous solubility, and long-term solid-state stability versus the free base. • Provides direct entry into validated chemical space for CNS lead optimization, with the 3,3-disubstituted pyrrolidine class showing low nanomolar triple reuptake inhibition.

Molecular Formula C8H14ClNO4
Molecular Weight 223.65
CAS No. 2375274-20-5
Cat. No. B2456001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride
CAS2375274-20-5
Molecular FormulaC8H14ClNO4
Molecular Weight223.65
Structural Identifiers
SMILESCOC(=O)C1(CCNC1)C(=O)OC.Cl
InChIInChI=1S/C8H13NO4.ClH/c1-12-6(10)8(7(11)13-2)3-4-9-5-8;/h9H,3-5H2,1-2H3;1H
InChIKeyOZBSEPAEKNICIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl Pyrrolidine-3,3-dicarboxylate Hydrochloride: Structural & Procurement Profile


Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride (CAS 2375274-20-5) is a pyrrolidine-based heterocyclic building block featuring a geminal dimethyl ester substitution at the 3-position, supplied as the hydrochloride salt . With a molecular formula of C8H13NO4·HCl and a molecular weight of 223.65 g/mol, it is commercially catalogued as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis . The geminal 3,3-disubstitution pattern is structurally distinct from more common vicinal (e.g., 3,4-) or 2,3-dicarboxylate pyrrolidine isomers, creating a quaternary carbon center that eliminates stereochemical complexity at that position and alters conformational and reactivity profiles [1].

Scaffold
Geminal 3,3-diester pyrrolidine; achiral quaternary carbon center
Form
Hydrochloride salt; crystalline solid with defined stoichiometry
Role
Versatile heterocyclic building block for medicinal chemistry and methodology

Generic Substitution Fails for Dimethyl Pyrrolidine-3,3-dicarboxylate HCl


Pyrrolidine dicarboxylate esters are not a uniform class; the substitution pattern dictates the compound's utility as a synthetic intermediate, conformational preferences, and physicochemical handling. The 3,3-geminal diester configuration present in dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride creates a quaternary carbon that fundamentally differs from the chiral vicinal centers found in 3,4- or 2,3-dicarboxylate isomers [1]. This structural distinction directly affects reactivity in decarboxylation, enolate chemistry, and ring functionalization strategies. Furthermore, the hydrochloride salt form ensures consistent aqueous solubility and long-term solid-state stability, which the free base (CAS 2375273-72-4) does not reliably provide . Substituting either the positional isomer or the free base without verifying equivalence risks irreproducible synthetic outcomes, altered pharmacokinetic profiles in derived lead compounds, and batch-to-batch variability in research settings [2].

Risk factor
Target: Dimethyl 3,3-dicarboxylate HCl
Achiral quaternary center; crystalline salt; consistent purity
Substitute: 3,4-dicarboxylate isomers
Two stereocenters introduce chiral complexity; may alter synthetic outcome and SAR interpretation
Risk factor
Target: Dimethyl 3,3-dicarboxylate HCl
Stable hydrochloride salt; predictable stoichiometry and storage
Substitute: Free base (CAS 2375273-72-4)
Oil/low-melting solid; undefined purity; may lead to weighing errors and batch variability

Differentiation Evidence vs. Comparator Compounds


Geminal 3,3-Diester: Achiral Quaternary Center vs. Vicinal Isomers

The 3,3-geminal diester configuration creates a quaternary carbon center, making the molecule achiral at the 3-position and eliminating the need for enantiomeric separation or stereochemical control at that site. In contrast, the cis-dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS 102389-89-9) possesses two defined stereocentres, requiring chiral resolution or asymmetric synthesis for single-enantiomer applications. This structural simplification reduces synthetic complexity and procurement cost for achiral derivative libraries .

Stereochem. Complexity
Class-level inference
0 stereocenters at 3-position (target) vs 2 stereocenters for cis-3,4-dicarboxylate isomer
Achiral scaffold simplifies SAR studies
Class-level evidence; verify isomer-specific reactivity
Synthetic Chemistry Medicinal Chemistry Scaffold Design

Hydrochloride Salt vs. Free Base: Stability & Stoichiometry

The hydrochloride salt (CAS 2375274-20-5, MW 223.65 g/mol) is supplied as a stoichiometrically defined crystalline solid, whereas the free base (CAS 2375273-72-4, MW 187.19 g/mol) is an oil or low-melting solid with limited long-term stability data. The salt form ensures consistent batch-to-batch purity (specified as ≥95% by Biosynth), predictable weighing accuracy, and reduced hygroscopicity during storage .

Physical Form & Purity
Supporting evidence
Crystalline solid, MW 223.65 g/mol, purity ≥95% (specification); free base undefined
Crystalline salt ensures batch consistency
Supplier specification; independent verification recommended
Chemical Procurement Formulation Science Analytical Chemistry

3,3-Disubstituted Pyrrolidine Scaffold: Validated CNS Drug Discovery

3,3-Disubstituted pyrrolidines, of which this compound is a prototypical member, have been validated as privileged scaffolds in multiple drug discovery campaigns. A series of 3,3-disubstituted pyrrolidine monoamine triple reuptake inhibitors demonstrated low nanomolar potency against serotonin, norepinephrine, and dopamine transporters, with good human in vitro microsomal stability and low drug-drug interaction potential. The geminal substitution pattern was critical for achieving balanced triple reuptake inhibition, a profile not accessible with 2,3- or 3,4-disubstituted regioisomers [1]. Additionally, asymmetric catalytic methods have been developed specifically for constructing 3,3-disubstituted pyrrolidines with high enantioselectivity, underscoring the synthetic value of this scaffold class [2].

CNS Scaffold Validation
Class-level inference
Low nanomolar potency against SERT/NET/DAT reported for 3,3-disubstituted class; regioisomeric 2,3/3,4 show differential selectivity
Reported class-level validation in CNS transporter assays
Literature-based scaffold inference; verify in target assays
Drug Discovery Scaffold Hopping CNS Research

Commercial Availability & Transparent Pricing

As of the latest available pricing, dimethyl pyrrolidine-3,3-dicarboxylate hydrochloride is available from Biosynth at €401.50 for 50 mg and €1,238.08 for 0.5 g, with a lead time of 3-4 weeks. This pricing transparency allows research procurement teams to benchmark against custom synthesis costs, which are typically higher for multi-step geminal diester constructions. In comparison, the free base (CAS 2375273-72-4) has no publicly listed commercial vendor or price, making the hydrochloride salt the only readily procurable form with defined cost and delivery parameters .

Commercial Availability
Supporting evidence
€401.50/50 mg, €1,238.08/0.5 g (transparent pricing); free base has zero commercial listings
Transparent pricing supports procurement planning
Pricing and availability as of April 2026
Procurement Supply Chain Cost Analysis

Application Scenarios for Dimethyl Pyrrolidine-3,3-dicarboxylate Hydrochloride


Achiral Fragment Library Synthesis

The quaternary 3,3-carbon center eliminates stereochemical uncertainty, making this scaffold ideal for generating achiral fragment libraries. Unlike vicinal dicarboxylate isomers that introduce diastereomeric complexity, the geminal diester allows medicinal chemists to explore substitution vectors without the confounding effects of chirality, streamlining hit identification in HTS campaigns .

CNS Drug Discovery Targeting Monoamine Transporters

The 3,3-disubstituted pyrrolidine scaffold class has demonstrated low nanomolar triple reuptake inhibition across serotonin, norepinephrine, and dopamine transporters. Procuring this building block provides direct entry into a validated chemical space for CNS lead optimization, bypassing the need for de novo scaffold design and enabling rapid SAR exploration around the geminal diester core [1].

Quaternary Carbon Methodology Development

The compound serves as a benchmarking substrate for developing new catalytic methods for constructing quaternary carbon centers. Its commercial availability in defined purity and salt form ensures reproducibility in reaction optimization studies, particularly for decarboxylative transformations, enolate alkylations, and ring functionalization strategies that exploit the unique reactivity of the geminal diester motif [2].

Stoichiometric Precision in Multi-Step Synthesis

The hydrochloride salt form provides exact stoichiometric control in reactions where precise molar equivalence is critical—such as amide couplings, reductive aminations, or organometallic additions. The crystalline nature and certified purity (≥95%) reduce the risk of mass balance errors that can propagate through multi-step sequences, ultimately improving overall synthetic yield and product purity .

Application
Selection Property
Validation Focus
Achiral Fragment Library Synthesis
Achiral quaternary carbon center
Streamlined SAR without chiral interference
CNS Transporter Lead Optimization
3,3-disubstituted pyrrolidine scaffold
Triple reuptake inhibitor chemical space
Quaternary Carbon Method Development
Geminal diester reactivity
Reproducible catalytic transformations
Stoichiometric Multi-Step Synthesis
Defined salt form and purity
Accurate molar equivalence and batch consistency
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